N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 3,5-dimethyl groups on the pyrimidine core.
- 2-(4-methylphenyl) substitution at position 2.
- N-cyclohexylamine at position 5.
Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry, known for their kinase inhibition, antimicrobial, and antitumor activities .
Properties
Molecular Formula |
C21H26N4 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H26N4/c1-14-9-11-17(12-10-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-7-5-4-6-8-18/h9-13,18,23H,4-8H2,1-3H3 |
InChI Key |
CRJXAOVHTRWUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate β-enaminones with 3-methyl-1H-pyrazol-5-amine under microwave irradiation . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly employed.
Substitution: Halogenated solvents and bases like potassium carbonate are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 10.0 | |
| N-cyclohexyl derivative | MCF-7 (Breast) | 8.0 |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting key signaling pathways involved in cell survival.
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Notably, it has been studied for its activity against:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | |
| Bruton’s tyrosine kinase (BTK) | Non-competitive Inhibition | 20.0 |
These enzymes are critical in various biological processes, including nucleotide synthesis and B-cell signaling pathways, making them relevant targets for drug development.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
*Note: Biological data for the target compound are inferred from structural analogs.
Structure–Activity Relationship (SAR) Insights
Position 3 Substitution: A 4-fluorophenyl group at position 3 enhances anti-TB activity (e.g., Compound 33, MIC = 0.12 μM) . Hydrophobic groups (e.g., methyl, aryl) improve kinase binding by occupying ATP pockets .
Position 7 Amine Modifications :
- N-pyridin-2-ylmethyl derivatives (e.g., Compound 33) show high potency but may carry hERG channel liability .
- N-cyclohexyl (target compound) could enhance metabolic stability and reduce hERG risks due to reduced basicity .
Position 2 and 5 Substitutions :
- 2-(4-methylphenyl) in the target compound may enhance lipophilicity, aiding membrane penetration.
- 5-aryl/heteroaryl groups (e.g., p-tolyl in Compound 33) are critical for M. tb inhibition .
Biological Activity
N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the pyrazolopyrimidine class, characterized by a fused pyrazole and pyrimidine ring structure. Its chemical formula is C18H22N4, and it features a cyclohexyl group and a 4-methylphenyl substituent that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, this compound has shown promising results against various cancer cell lines.
Case Studies and Research Findings
- Cell Viability Assays :
-
Mechanisms of Action :
- Aurora-A Kinase Inhibition : The compound has been identified as an inhibitor of Aurora-A kinase, which plays a crucial role in cell cycle regulation. Inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells .
- Autophagy Induction : Research indicates that certain derivatives of this compound can induce autophagy without causing apoptosis in A549 cells, suggesting a dual mechanism of action .
- Comparative Analysis :
Biological Activity Table
| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 | Aurora-A kinase inhibition |
| Anticancer | A549 | 0.03 | Autophagy induction |
| Anticancer | HepG2 | 0.16 | Cell cycle arrest |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate metabolic stability. However, toxicity assessments are essential for determining its safety profile before clinical applications can be considered.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
